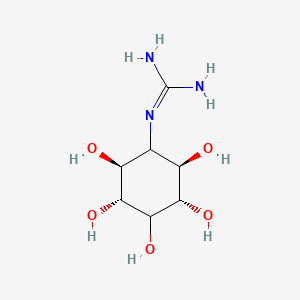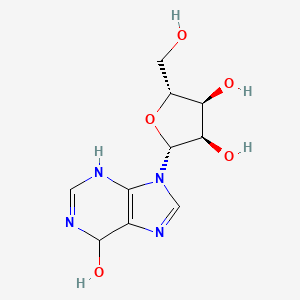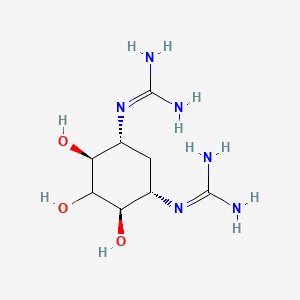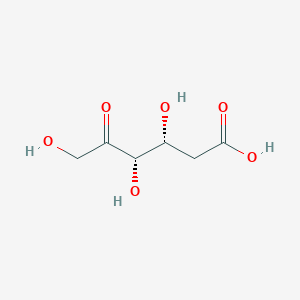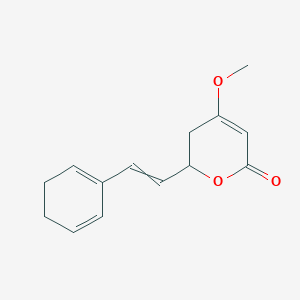![molecular formula C15H17N3O6 B1215800 (4-Hydroxy-8a-methoxy-5-methyl-6,7-dioxo-1,1a,2,6,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl carbamate CAS No. 7041-61-4](/img/structure/B1215800.png)
(4-Hydroxy-8a-methoxy-5-methyl-6,7-dioxo-1,1a,2,6,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of closely related compounds involves multistep chemical processes, including cycloaddition reactions and subsequent modifications. For instance, derivatives of pyrrolo[3,4-a]carbazoles were obtained from reactions between specific indoles and maleimides, showcasing the versatility of cyclization reactions in constructing complex heterocyclic systems (Bleile & Otto, 2005). Similarly, the synthesis of pyrido[2,3-b]carbazoles from reactions involving lithiopyridine and methyl-indoles illustrates the intricate steps involved in constructing such complex molecules (Morón et al., 1993).
Molecular Structure Analysis
The molecular structure is characterized by its complex heterocyclic system, as seen in organic marine dye materials like Mitomycin, which shares similar structural features. The characterization of these compounds involves techniques such as FTIR spectra, powder XRD, and SEM studies, providing insights into their crystalline nature and molecular arrangements (Jayandran & Balasubramanian, 2011).
Chemical Reactions and Properties
Chemical reactions involving the compound often result in the formation of various derivatives, showcasing its reactivity and functionalization capabilities. For instance, the reaction between specific indoles and maleimides to form pyrrolo[3,4-a]carbazoles highlights the compound's participation in cycloaddition reactions, a key method for constructing complex molecular architectures (Bleile & Otto, 2005).
Physical Properties Analysis
The physical properties, such as crystal growth, size, and non-linear optical (NLO) activity, are crucial for understanding the compound's potential applications. The growth of single crystals from solution by slow evaporation at ambient temperature and their characterization through SEM and XRD provides valuable information on the material's suitability for various scientific applications (Jayandran & Balasubramanian, 2011).
Scientific Research Applications
Hydroxypyridinone Complexes with Aluminium
Hydroxypyridinones, due to their efficient metal chelation properties, are being developed for medical applications to chelate metals like aluminium and iron. These compounds show promise as orally active chelators, potentially useful for diseases where metal accumulation is a concern, highlighting their relevance in therapeutic development and environmental health (Santos, 2002).
Indole and Its Derivatives in Medicine
Indole and its derivatives, with structural motifs that may resemble the complex structure of the compound , have been extensively studied for their toxicology and use in medicine. Indole compounds form a basis for many biologically active compounds, indicating the potential for chemicals with intricate structures to be used in drug development and toxicological studies (Malyshkina et al., 2022).
Amyloid Imaging in Alzheimer's Disease
Advanced imaging ligands used in the study of Alzheimer's disease, such as those based on complex chemical structures for PET scans, illustrate the application of intricate molecules in diagnostic tools and the investigation of disease pathology (Nordberg, 2007).
Indole-3-Carbinol and Hepatic Protection
The study of indole-3-carbinol (I3C) and its derivatives highlights the significance of complex organic molecules in researching chronic liver diseases. Such compounds, through multiple mechanisms, offer potential hepatic protection, indicating the broad therapeutic applications of chemically complex molecules (Wang et al., 2016).
properties
IUPAC Name |
(13-hydroxy-7-methoxy-12-methyl-10,11-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),12-dien-8-yl)methyl carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O6/c1-5-10(19)9-8(12(21)11(5)20)6(4-24-14(16)22)15(23-2)13-7(17-13)3-18(9)15/h6-7,13,17,19H,3-4H2,1-2H3,(H2,16,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYZYLKGCNBEMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(C3(N2CC4C3N4)OC)COC(=O)N)C(=O)C1=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40990613 |
Source


|
| Record name | (6-Hydroxy-8a-methoxy-5-methyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl hydrogen carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40990613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxy-8a-methoxy-5-methyl-6,7-dioxo-1,1a,2,6,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl carbamate | |
CAS RN |
7041-61-4 |
Source


|
| Record name | Antibiotic T 9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (6-Hydroxy-8a-methoxy-5-methyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl hydrogen carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40990613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

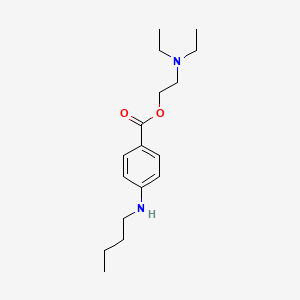
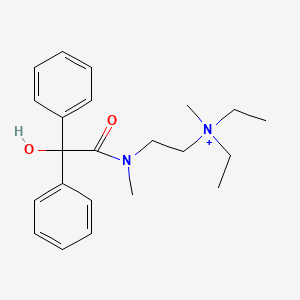
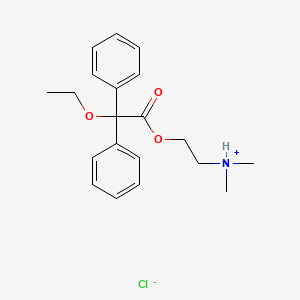
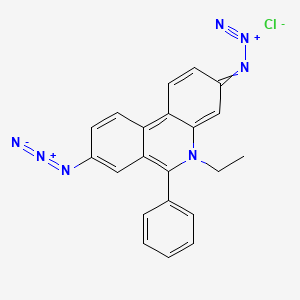
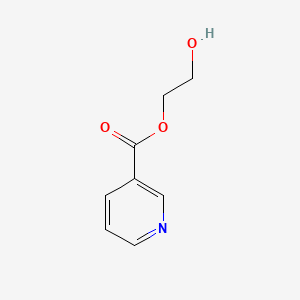
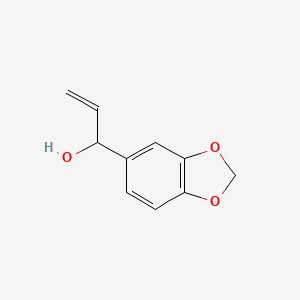
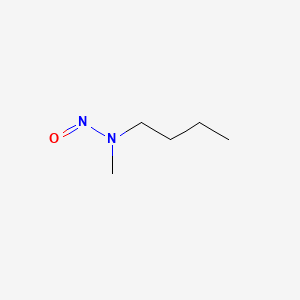
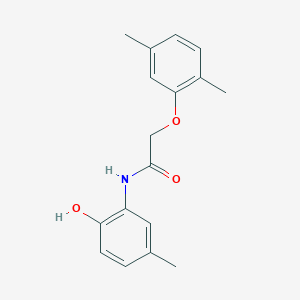
![[5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate](/img/structure/B1215735.png)
